molecular formula C12H14O4 B2795610 Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate CAS No. 241498-49-7

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate

Cat. No.: B2795610
CAS No.: 241498-49-7
M. Wt: 222.24
InChI Key: MSJWOCJILYIXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. This compound is characterized by its phenolic structure, featuring a formyl group and two methyl groups on the benzene ring, as well as an acetate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-dimethylphenol and formic acid.

  • Reaction Steps: The formylation of 2,6-dimethylphenol is achieved through a reaction with formic acid under acidic conditions.

  • Esterification: The resulting 4-formyl-2,6-dimethylphenol is then reacted with methyl chloroacetate in the presence of a base to form the final product.

Industrial Production Methods:

  • Batch Process: The compound is often synthesized in a batch process, where the reaction mixture is carefully controlled to ensure high yield and purity.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

  • Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

  • Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Sodium borohydride (NaBH4) in methanol.

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 4-formyl-2,6-dimethylbenzoic acid.

  • Reduction: 4-hydroxy-2,6-dimethylbenzaldehyde.

  • Substitution: 4-bromo-2,6-dimethylphenol.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases related to oxidative stress. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its phenolic structure, which can interact with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate ester group can undergo hydrolysis, releasing active phenolic compounds that may interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

  • Methyl 2-(2,6-dimethylphenoxy)acetate: Lacks the formyl group, resulting in different reactivity and biological activity.

  • Methyl 2-(4-hydroxy-2,6-dimethylphenoxy)acetate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.

Uniqueness: Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-4-10(6-13)5-9(2)12(8)16-7-11(14)15-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJWOCJILYIXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.